4-Isothiazolecarbonitrile, 5-methyl-3-phenyl-
Overview
Description
4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism Of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- has been reported to have various biochemical and physiological effects. It has been reported to induce apoptosis, which is a programmed cell death process that is important in the development and maintenance of healthy tissues. Additionally, it has been reported to inhibit cell proliferation, which is important in the treatment of cancer. This compound has also been reported to have anti-inflammatory and antioxidant activity, which may be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- has several advantages and limitations for laboratory experiments. One of the advantages is that it is relatively easy to synthesize using different methods. Additionally, it has been reported to have good solubility in various solvents, which makes it easy to handle in laboratory experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, it has been reported to have low stability under certain conditions, which may limit its use in some experiments.
Future Directions
For the study of this compound include its potential use in the treatment of other diseases, its effects on different types of cancer cells, and the development of new synthesis methods.
Synthesis Methods
The synthesis of 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- has been reported using different methods. One of the methods involves the reaction of 4-methyl-3-phenylisothiazole-5-carboxylic acid with thionyl chloride and then with potassium cyanide. Another method involves the reaction of 4-methyl-3-phenylisothiazole-5-carboxylic acid with phosphorus pentachloride and then with potassium cyanide. These methods have been reported to yield good results and have been used in scientific research.
Scientific Research Applications
4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- has been studied for its potential applications in various fields. One of the applications of this compound is in the field of medicinal chemistry. It has been reported to have antitumor activity and has been studied for its potential use in cancer treatment. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been reported to have antibacterial and antifungal activity and has been studied for its potential use in the development of new antibiotics.
properties
IUPAC Name |
5-methyl-3-phenyl-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFPCDXTBRASGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345940 | |
Record name | 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- | |
CAS RN |
13950-63-5 | |
Record name | 5-Methyl-3-phenyl-4-isothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13950-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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